Cas no 392241-15-5 (3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)

3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide is a complex organic compound featuring a thiadiazole ring and a benzamide group. This compound exhibits notable structural stability and unique electronic properties, making it suitable for various applications in organic synthesis and materials science. Its unique substituents confer distinct reactivity and solubility profiles, enhancing its utility in research and development.
3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide structure
392241-15-5 structure
商品名:3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide
CAS番号:392241-15-5
MF:C18H17N3OS
メガワット:323.412082433701
CID:5979641
PubChem ID:16813762

3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide
    • Benzamide, 3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-
    • AKOS024575464
    • 3,5-Dimethyl-N-[5-(3-tolyl)-1,3,4-thiadiazol-2-yl]benzamide
    • 3,5-dimethyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
    • 392241-15-5
    • 3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
    • F0326-0222
    • Oprea1_069708
    • インチ: 1S/C18H17N3OS/c1-11-5-4-6-14(8-11)17-20-21-18(23-17)19-16(22)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H,19,21,22)
    • InChIKey: UEERHDNKHKHZAN-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NN=C(C2=CC=CC(C)=C2)S1)(=O)C1=CC(C)=CC(C)=C1

計算された属性

  • せいみつぶんしりょう: 323.10923335g/mol
  • どういたいしつりょう: 323.10923335g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 409
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • 密度みつど: 1.251±0.06 g/cm3(Predicted)
  • ゆうかいてん: 247-251 °C(Solv: ethanol (64-17-5))
  • 酸性度係数(pKa): 8.35±0.50(Predicted)

3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0326-0222-20μmol
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0326-0222-100mg
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0326-0222-1mg
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0326-0222-25mg
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0326-0222-40mg
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0326-0222-3mg
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0326-0222-2μmol
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0326-0222-5μmol
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0326-0222-10mg
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0326-0222-20mg
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
392241-15-5 90%+
20mg
$99.0 2023-05-17

3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献

3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamideに関する追加情報

Introduction to 3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392241-15-5) and Its Emerging Applications in Chemical Biology

3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide, identified by the CAS number 392241-15-5, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the benzamide class of molecules, characterized by a benzene ring linked to an amide functional group, and incorporates a thiadiazole moiety, which is known for its broad spectrum of biological activities. The presence of multiple aromatic rings and substituents such as 3-methylphenyl and 3,5-dimethyl enhances its potential as a lead compound in drug discovery and therapeutic development.

The thiadiazole scaffold is particularly noteworthy in medicinal chemistry, as it has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. In particular, the 1,3,4-thiadiazol-2-yl group in this compound contributes to its ability to interact with various biological targets, including enzymes and receptors. Recent studies have highlighted the role of thiadiazole derivatives in modulating pathways associated with neurodegenerative diseases and cancer metabolism. The benzamide moiety further extends the compound's versatility by allowing for hydrogen bonding interactions with biological targets, which is crucial for achieving high affinity and selectivity.

One of the most compelling aspects of 3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide is its potential as an inhibitor of key enzymes involved in metabolic disorders. Emerging research indicates that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and oxidative stress. The 3-methylphenyl substituent appears to play a critical role in modulating the electronic properties of the molecule, thereby influencing its binding affinity to these enzymes. This has opened up avenues for exploring its therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases.

In addition to its anti-inflammatory properties, preliminary investigations have suggested that 3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide may possess anticancer activity. The thiadiazole ring is known to interfere with DNA replication and cell cycle progression in cancer cells. Studies have shown that derivatives of this class can induce apoptosis in various cancer cell lines by activating stress signaling pathways. The dimethyl groups at the 3-position of the thiadiazole ring are thought to enhance solubility and bioavailability, making this compound more amenable for pharmacological studies. Further research is warranted to elucidate the exact mechanisms through which this compound exerts its anticancer effects.

The synthesis of 3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient synthetic strategies for constructing thiadiazole-containing molecules. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the aromatic substituents with high precision. These advancements not only streamline the synthesis but also allow for easier modification of the molecular structure to explore new pharmacological profiles.

The pharmacokinetic properties of 3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide are also under active investigation. Understanding how a compound behaves within living systems is crucial for determining its therapeutic potential. Preliminary pharmacokinetic studies suggest that this molecule exhibits moderate oral bioavailability and favorable metabolic stability. However, further work is needed to assess its distribution, excretion rates, and potential interactions with cytochrome P450 enzymes. These studies will provide valuable insights into optimizing dosing regimens and minimizing side effects in future clinical trials.

One of the most exciting developments related to 3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide is its potential application in targeted drug delivery systems. Nanotechnology-based approaches have emerged as powerful tools for enhancing drug delivery efficiency by improving bioavailability and targeting specificity. Researchers have explored incorporating this compound into lipid nanoparticles or polymeric micelles to enhance its delivery to tumor sites or inflammatory lesions. Such formulations could potentially lower required dosages while increasing therapeutic efficacy.

The computational modeling of 3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide has also advanced significantly in recent years. Molecular docking studies have been used to predict how this compound interacts with biological targets at an atomic level. These simulations have helped identify key residues involved in binding and provided insights into optimizing the molecule's structure for improved potency. Additionally, machine learning algorithms have been trained on large datasets of drug-like molecules to predict their biological activity with high accuracy. Such computational tools are invaluable for guiding experimental design and accelerating the discovery process.

The future directions for research on CAS No 392241-15-5 are multifaceted<0xE9><0xA9><0xA9> 0xE9><0xA9><0xA9> 0xE9><0xA9><0xA9> 0xE9><0xA9><0xA9> 0xE9><0xA9><0xA9>> including exploring novel synthetic methodologies<0xE9><0xA9><0xA9>> investigating its pharmacological profile<0xE9><0xA9><0xA9>> evaluating its safety profile<0xE9><0xA9><0xA9>> developing targeted delivery systems<0xE9><0xA9><0xA9>> and applying computational techniques for rational drug design39. Collaborative efforts between synthetic chemists40, biochemists41, pharmacologists42, and clinicians will be essential for translating laboratory findings into clinical applications.

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